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Compound of Interest

Compound Name: Tert-butylbenzene

Cat. No.: B1681246 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for tert-
butylbenzene, a common building block in organic synthesis and medicinal chemistry. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics, offering a foundational dataset for its identification and

characterization in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. The ¹H and ¹³C NMR spectra of tert-butylbenzene provide distinct signals that are

characteristic of its molecular structure.

¹H NMR Spectroscopy
The ¹H NMR spectrum of tert-butylbenzene is characterized by two main signals

corresponding to the aromatic protons and the protons of the tert-butyl group.

Table 1: ¹H NMR Spectroscopic Data for Tert-Butylbenzene
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.35 Multiplet 5H
Aromatic protons

(C₆H₅)

~1.31 Singlet 9H
tert-Butyl protons (-

C(CH₃)₃)

Experimental Protocol: The ¹H NMR spectrum is typically recorded on a 300 MHz or 400 MHz

spectrometer.[1][2] A sample of tert-butylbenzene is dissolved in deuterated chloroform

(CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum is

acquired at room temperature.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum of tert-butylbenzene shows four distinct signals, corresponding to the

four unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for Tert-Butylbenzene

Chemical Shift (δ) ppm Assignment

~151.1 Quaternary aromatic carbon (C-1)

~128.2
Ortho/Meta aromatic carbons (C-2, C-6 / C-3, C-

5)

~125.4 Para aromatic carbon (C-4)

~34.5 Quaternary carbon of tert-butyl group (-C(CH₃)₃)

~31.4 Methyl carbons of tert-butyl group (-C(CH₃)₃)

Experimental Protocol: The ¹³C NMR spectrum is typically recorded on a spectrometer

operating at a frequency of 75 MHz or 100 MHz.[3] The sample is prepared in the same

manner as for ¹H NMR spectroscopy, using deuterated chloroform (CDCl₃) as the solvent. The

spectrum is acquired with broadband proton decoupling to simplify the spectrum to single lines

for each carbon environment.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of tert-butylbenzene exhibits

characteristic absorption bands for aromatic C-H bonds and the alkyl C-H bonds of the tert-

butyl group.

Table 3: Key IR Absorption Bands for Tert-Butylbenzene

Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H stretch

2965-2870 Strong
Aliphatic C-H stretch (tert-

butyl)

~1600, ~1480 Medium-Weak Aromatic C=C ring stretch

~1365 Strong C-H bend (tert-butyl)

760-740 Strong
C-H out-of-plane bend

(monosubstituted benzene)

Experimental Protocol: The IR spectrum of tert-butylbenzene can be obtained using a Fourier

Transform Infrared (FTIR) spectrometer.[4] A thin film of the neat liquid is prepared between

two sodium chloride (NaCl) or potassium bromide (KBr) plates.[5] Alternatively, the spectrum

can be recorded in the gas phase.[6] The spectrum is typically scanned over the range of 4000

to 400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of tert-butylbenzene shows a

prominent molecular ion peak and a characteristic base peak resulting from the loss of a methyl

group.

Table 4: Major Fragments in the Mass Spectrum of Tert-Butylbenzene
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Assignment

134 ~30 [M]⁺ (Molecular ion)

119 100 [M-CH₃]⁺ (Base peak)

91 ~50 [C₇H₇]⁺ (Tropylium ion)

77 ~10 [C₆H₅]⁺ (Phenyl cation)

Experimental Protocol: The mass spectrum is obtained using a mass spectrometer with an

electron ionization (EI) source.[1][7][8] The sample is introduced into the ion source, which is

typically heated to 150-220°C.[7] The molecules are bombarded with electrons at an energy of

70 eV.[7][9] The resulting ions are then separated by a mass analyzer and detected.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like tert-butylbenzene.
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Caption: Workflow for Spectroscopic Analysis of tert-Butylbenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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